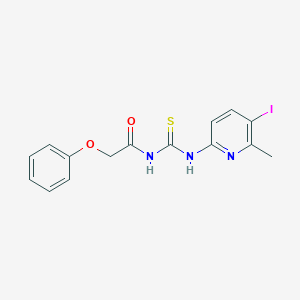
N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea, also known as IPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. IPTU is a thiourea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea works by binding to a specific site on the STING protein, preventing it from functioning properly. This inhibition leads to a decrease in the production of certain cytokines, which are involved in the immune response. By selectively targeting STING, this compound has the potential to be a more effective and specific inhibitor than other compounds currently available.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In addition to its inhibition of STING, this compound has been shown to have anti-inflammatory properties and to modulate the activity of certain enzymes in the body. These effects make this compound a promising candidate for further study in a variety of areas, including immunology, oncology, and neurology.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea is its specificity for STING, which allows for more precise and targeted inhibition. However, this compound may have limitations in terms of its stability and solubility, which can affect its effectiveness in lab experiments. Additionally, more research is needed to fully understand the potential side effects of this compound and its long-term safety.
Zukünftige Richtungen
There are many potential future directions for research on N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea. One area of interest is the development of new treatments for autoimmune diseases, based on the selective inhibition of STING by this compound. Other potential applications include the use of this compound in cancer research, where it may be able to modulate the immune response to better target cancer cells. Additionally, further study is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in a variety of fields.
Synthesemethoden
N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea can be synthesized using a variety of methods, including the reaction of 5-iodo-6-methyl-2-pyridinamine with phenoxyacetyl chloride, followed by reaction with thiourea. Other methods involve the use of different starting materials and reagents.
Wissenschaftliche Forschungsanwendungen
N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea has been studied extensively for its potential applications in scientific research. One area of interest is its use as a tool for studying the function of certain proteins in the body. This compound has been shown to selectively inhibit the activity of a protein called STING, which is involved in the immune response. By inhibiting STING, researchers can better understand the role of this protein in the immune system and potentially develop new treatments for autoimmune diseases.
Eigenschaften
Molekularformel |
C15H14IN3O2S |
|---|---|
Molekulargewicht |
427.3 g/mol |
IUPAC-Name |
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C15H14IN3O2S/c1-10-12(16)7-8-13(17-10)18-15(22)19-14(20)9-21-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,17,18,19,20,22) |
InChI-Schlüssel |
ZVDPFPBYRSHAFJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)COC2=CC=CC=C2)I |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)COC2=CC=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



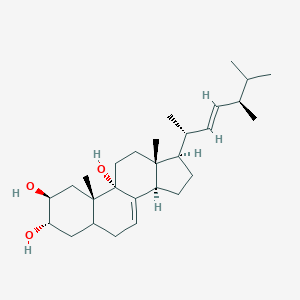
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)
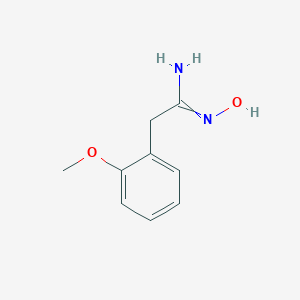
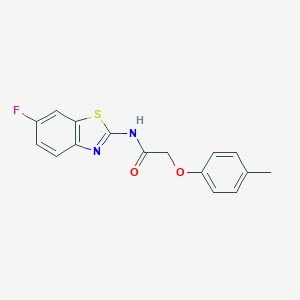
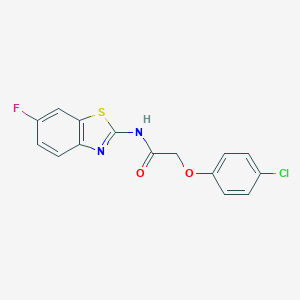
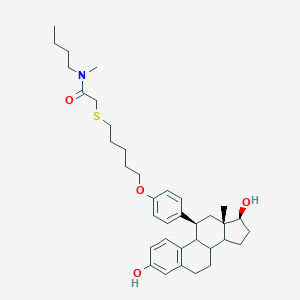
![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)
![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)
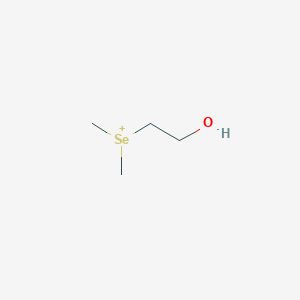
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)
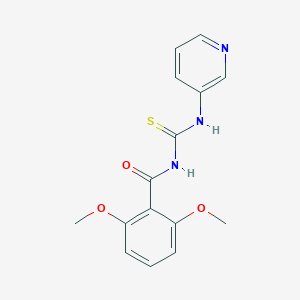
![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)